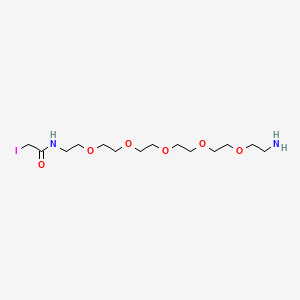![molecular formula C29H24O9 B11935288 (6Z,8E)-1,8-bis((2R,3R)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one](/img/structure/B11935288.png)
(6Z,8E)-1,8-bis((2R,3R)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theaflavin is a polyphenolic compound found in black tea, formed during the enzymatic oxidation of flavan-3-ols in tea leaves. It is known for its antioxidant properties and contributes to the color and flavor of black tea .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Theaflavins are synthesized from catechins present in green tea leaves through enzymatic oxidation involving polyphenol oxidase and peroxidase . The reaction conditions typically include controlled temperature and pH to optimize enzyme activity. Chemical oxidizing reagents can also be used, but they often result in lower yields .
Industrial Production Methods
Industrial production of theaflavins involves the fermentation of tea leaves, where the natural enzymes in the leaves catalyze the oxidation of catechins to form theaflavins . Recent advancements have led to the development of biosynthetic methods for mass production, which involve the use of specific enzymes to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Theaflavin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Polyphenol oxidase and peroxidase are commonly used enzymes for the oxidation of catechins to theaflavins.
Reduction: Reducing agents like sodium borohydride can be used to reduce theaflavins, although this is less common.
Substitution: Theaflavins can undergo substitution reactions with reagents like acyl chlorides to form esters.
Major Products
The major products formed from these reactions include various theaflavin derivatives such as theaflavin-3-gallate, theaflavin-3’-gallate, and theaflavin-3-3’-digallate .
Wissenschaftliche Forschungsanwendungen
Theaflavin has a wide range of scientific research applications:
Wirkmechanismus
Theaflavin exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Theaflavin also inhibits the entry of viruses like hepatitis C by acting directly on the virus particle and preventing cell-to-cell spread . Additionally, it modulates signaling pathways involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
Theaflavin is often compared with other polyphenolic compounds found in tea, such as thearubigins and theasinensins . While thearubigins are also present in black tea and contribute to its color, they have a more complex structure and different health benefits . Theasinensins, found in oolong tea, have unique antioxidant properties but differ in their molecular structure and synthesis pathways .
Similar Compounds
- Thearubigins
- Theasinensins
- Catechins (precursors to theaflavins)
Theaflavin stands out due to its specific formation during the fermentation of black tea and its distinct antioxidant and therapeutic properties .
Eigenschaften
Molekularformel |
C29H24O9 |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
4,6-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-9-one |
InChI |
InChI=1S/C29H24O9/c30-14-7-22(33)19-11-24(35)28(37-26(19)9-14)13-4-5-21(32)16-2-1-3-17(18(16)6-13)29-25(36)12-20-23(34)8-15(31)10-27(20)38-29/h1-10,24-25,28-31,33-36H,11-12H2/t24-,25-,28-,29-/m1/s1 |
InChI-Schlüssel |
RXIVSPXCTXQWDY-WPUBFDFZSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=CC=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)C(=O)C=C3)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=CC=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)C(=O)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-5-chloro-N-[[(2R)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B11935205.png)
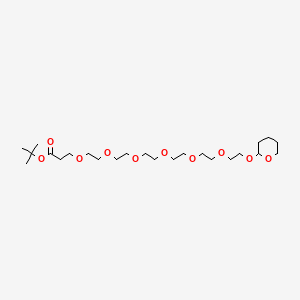
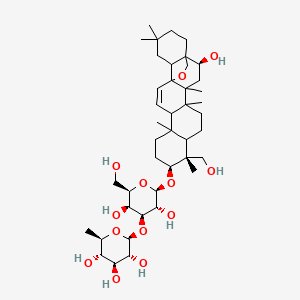
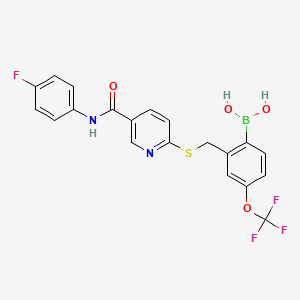
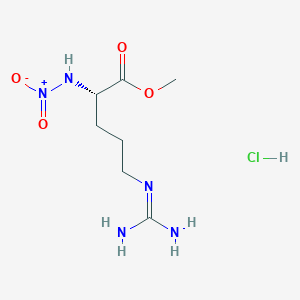

![2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11935250.png)
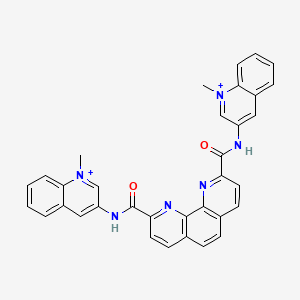
![benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate](/img/structure/B11935252.png)

![3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol](/img/structure/B11935268.png)
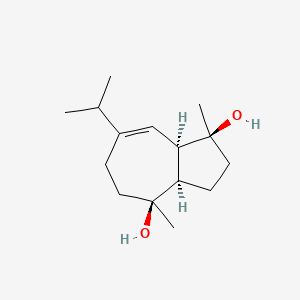
![tert-butyl N-[(2S)-1-[[(4S,7S,9aS)-7-[[(1R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-8,8-dimethyl-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepin-4-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11935274.png)
